molecular formula C17H14FN3O3S2 B2589389 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 899976-00-2

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2589389
CAS RN: 899976-00-2
M. Wt: 391.44
InChI Key: FJEBKHVNPOZZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14FN3O3S2 and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds for Anticonvulsant Activity

A series of indole C-3 substituted derivatives were synthesized to explore potential anticonvulsant agents. These derivatives showed significant activity in maximal electroshock tests and increased seizure latency in pentylenetetrazole screens, suggesting their utility in managing convulsive disorders (Ahuja & Siddiqui, 2014).

Antimicrobial and Antifungal Applications

Novel fluorinated benzothiazolo imidazole compounds were synthesized and demonstrated promising antimicrobial activity. These compounds were evaluated against a variety of bacterial and fungal strains, showing significant potential as antimicrobial agents (Sathe et al., 2011).

Anticancer Activity

Research into novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety revealed compounds with inhibitory activity against cancer cell lines, highlighting their potential in cancer treatment strategies (Qin et al., 2020).

Antidiabetic Agents

Fluorinated pyrazoles and sulfonylurea derivatives were prepared as hypoglycemic agents. These compounds showed significant antidiabetic activity, offering a new avenue for the treatment of diabetes (Faidallah et al., 2016).

Synthesis of Thiol-Reactive Labels

Maleinimides, widely used to label proteins and derivatize thiols, were efficiently introduced into azido-modified fluorophores using a click reaction. This method opens new possibilities for the development of thiol-reactive fluorescent labels, expanding the toolkit available for biochemical research (Link et al., 2010).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c18-12-5-6-13-15(9-12)26(23,24)20-17(19-13)25-10-16(22)21-8-7-11-3-1-2-4-14(11)21/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEBKHVNPOZZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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